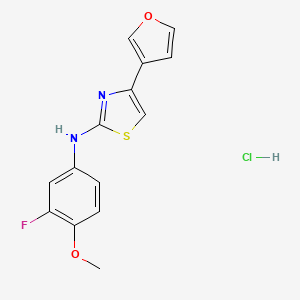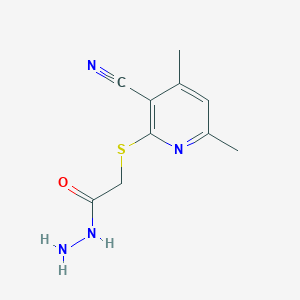
2-(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanylacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanylacetohydrazide, also known as CDPAH, is a chemical compound that has been widely used in scientific research applications. CDPAH is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the de novo pyrimidine synthesis pathway.
Applications De Recherche Scientifique
Synthesis and Immunobiological Activity
2-(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanylacetohydrazide and its derivatives have been explored for their immunostimulatory and immunomodulatory potency. Certain compounds in this class were found to significantly enhance the secretion of chemokines like RANTES and MIP-1alpha, with 2-amino-6-sulfanylpurine derivatives showing notable efficacy (Doláková et al., 2005).
Application in Antibacterial and Anticancer Agents
Novel heterocyclic compounds containing a sulfonamido moiety, derived from this compound, have been synthesized and evaluated for their antibacterial activities. Several of these compounds demonstrated high antibacterial activity, indicating potential utility in this domain (Azab, Youssef, & El-Bordany, 2013). Additionally, some derivatives have shown promising anti-breast cancer activity, with certain compounds outperforming Doxorubicin in in-vitro assays against human breast cancer cell line MCF7 (Al-Said et al., 2011).
Utility in Peptide/Protein Synthesis
Sulfanylmethyl-installed dimethylaminopyridine derivatives, such as 2-sulfanylmethyl-4-dimethylaminopyridine, have shown utility as additives in native chemical ligation, a key technique in peptide and protein synthesis. This compound, with its acidic thiol group, has been used effectively in the one-pot native chemical ligation-desulfurization protocol, demonstrating its relevance in the synthesis of cyclic peptides (Ohkawachi et al., 2020).
Synthesis of Novel Pyridine Derivatives
The compound has been a starting point for the synthesis of various novel pyridine derivatives. These derivatives were then subjected to in silico molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies. The synthesized compounds also exhibited antimicrobial and antioxidant activity, indicating their potential in various pharmaceutical applications (Flefel et al., 2018).
Molecular Docking in Cancer Research
Novel sulfonamides with pyridine moieties derived from this compound have been synthesized and evaluated for their anticancer and antimicrobial activities. These compounds demonstrated potential as efficient anticancer and antimicrobial agents, with some showing greater activity than standard drugs in assays. Molecular docking studies indicated these compounds as suitable inhibitors against dihydrofolate reductase (DHFR) enzyme, which is crucial in cancer research (Debbabi et al., 2017).
Propriétés
IUPAC Name |
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-6-3-7(2)13-10(8(6)4-11)16-5-9(15)14-12/h3H,5,12H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBRFVRJGLLGAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


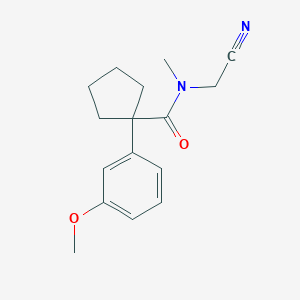
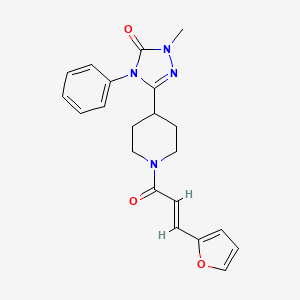
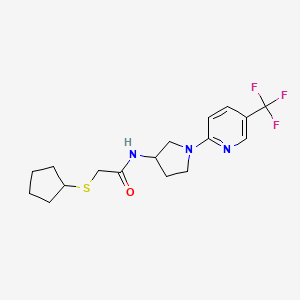
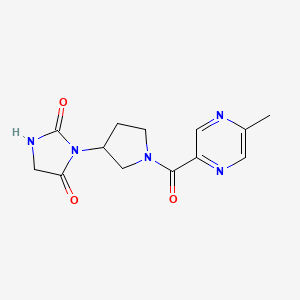
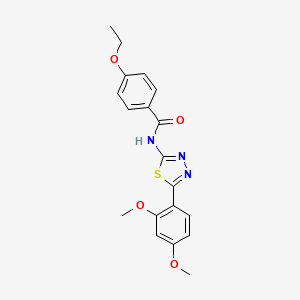
![7-(2-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2869542.png)
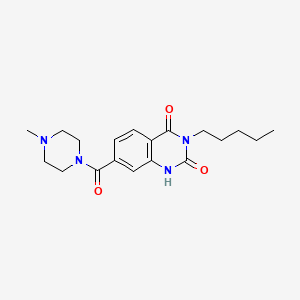
![1-(4-fluorophenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2869546.png)

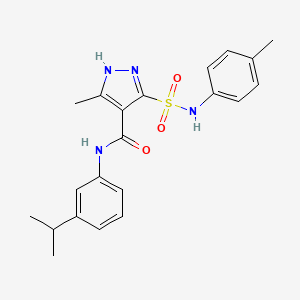
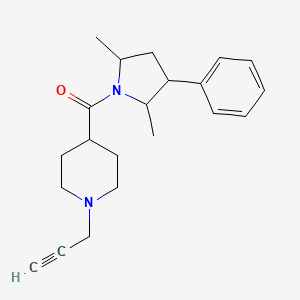
![ethyl 2-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2869554.png)
